N-Benzyl-2-methoxy-4-oxopent-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-methoxy-4-oxopent-2-enamide is an organic compound with the molecular formula C13H15NO3. It is characterized by the presence of a benzyl group attached to a methoxy-oxopent-2-enamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-methoxy-4-oxopent-2-enamide typically involves the condensation of benzylamine with 2-methoxy-4-oxopent-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-methoxy-4-oxopent-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include benzyl-substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Benzyl-2-methoxy-4-oxopent-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-Benzyl-2-methoxy-4-oxopent-2-enamide involves its interaction with specific molecular targets. The benzyl group can facilitate binding to hydrophobic pockets in enzymes or receptors, while the methoxy and oxopent-2-enamide moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-methoxy-4-oxopent-2-enamide: shares structural similarities with other benzyl-substituted amides and methoxy-substituted enones.
Benzimidazole derivatives: These compounds also contain a benzyl group and have been studied for their anticancer and antimicrobial properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
827037-19-4 |
---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
N-benzyl-2-methoxy-4-oxopent-2-enamide |
InChI |
InChI=1S/C13H15NO3/c1-10(15)8-12(17-2)13(16)14-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,16) |
InChI Key |
CMCPZESBPXPLLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C(=O)NCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.